molecular formula C8H13N3O4 B14272448 (2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid CAS No. 185044-30-8

(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid

Cat. No.: B14272448
CAS No.: 185044-30-8
M. Wt: 215.21 g/mol
InChI Key: KAEJYILFYCNQGJ-YFKPBYRVSA-N
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Description

(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which (2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes and receptors, modulating their activity and influencing biochemical processes . The exact pathways depend on the context of its application, such as in therapeutic settings or biochemical research.

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for various scientific endeavors.

Properties

CAS No.

185044-30-8

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid

InChI

InChI=1S/C8H13N3O4/c9-5(8(14)15)3-4-11-7(13)2-1-6(10)12/h1-2,5H,3-4,9H2,(H2,10,12)(H,11,13)(H,14,15)/t5-/m0/s1

InChI Key

KAEJYILFYCNQGJ-YFKPBYRVSA-N

Isomeric SMILES

C(CNC(=O)C=CC(=O)N)[C@@H](C(=O)O)N

Canonical SMILES

C(CNC(=O)C=CC(=O)N)C(C(=O)O)N

Origin of Product

United States

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